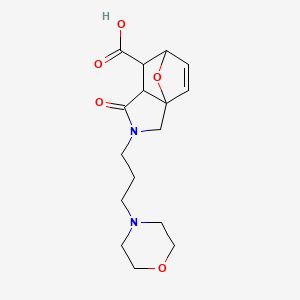
2-Azidoaniline
Descripción general
Descripción
2-Azidoaniline is a chemical compound with the molecular formula C6H6N4 . It has an average mass of 134.139 Da and a monoisotopic mass of 134.059250 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond . The compound has a polar surface area of 38 Ų .Physical And Chemical Properties Analysis
This compound has a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, and molar refractivity . It has an ACD/LogP of 1.23 and an ACD/LogD (pH 5.5) of 1.67 . The compound also has an ACD/BCF (pH 5.5) of 11.04 and an ACD/KOC (pH 5.5) of 194.01 .Aplicaciones Científicas De Investigación
Protein and Peptide Modification
2-Azidoaniline derivatives are instrumental in protein and peptide modification, particularly for photoaffinity labeling. A modified synthesis of 4-azidoaniline and its application for protein and peptide modification is described, highlighting its advantages over other agents in photoaffinity labeling, such as high nitrene reactivity and the ability to cleave the ligand-receptor complex post-isolation (Escher, Robert, & Guillemette, 1979).
Ligand Development for Transition Metals
This compound derivatives, specifically imidazolin-2-imines, show notable basicity and nucleophilicity. These derivatives serve as precursors for imidazolin-2-iminato ligands, which act as imido-type ligands towards early transition metals and are used in homogeneous catalysts for olefin polymerization and alkyne metathesis (Wu & Tamm, 2014).
RNA Modification
2-Azido modifications in RNA are significant in chemical biology. The syntheses of novel 2′-azido cytidine and guanosine building blocks and their incorporation into RNA demonstrate the role of this compound derivatives in enriching the structural and functional repertoire of ribonucleic acids (Fauster et al., 2012).
Multispectroscopic Probing
This compound derivatives like 2'-azido-2'-deoxyuridine serve as spectroscopic probes in the study of nucleic acids. Their application in IR and (15)N NMR spectroscopy provides valuable insights into the sugar phosphate backbone region of nucleic acids (Gai, Fenlon, & Brewer, 2010).
Synthesis of Copolymers
The synthesis of copolymers from polyaniline and o-azidoaniline through chemical oxidative polymerization illustrates the use of azidoaniline derivatives in creating materials with enhanced thermal stability and specific electrical conductivity properties (Jadhav, Gulgas, & Gudmundsdottir, 2007).
Bioorthogonal Chemistry
Azidoaniline derivatives are used in bioorthogonal chemistry, enabling selective modification of proteins with azides. This application is pivotal in target identification and the synthesis of homogeneously modified protein conjugates (Lohse et al., 2017).
Direcciones Futuras
There is a trend to find new ways of using photocatalysis in order to synthesize valuable products or to control or track live processes with special fluorescence-based molecular probes . The future research directions could involve exploring these new photochemical properties of azidoaniline and its derivatives .
Mecanismo De Acción
Target of Action
2-Azidoaniline, a derivative of aromatic amines, is primarily used in the C–H functionalization of aromatic amines for azidation . The primary target of this compound is the C–H bond in aromatic amines . The role of this target is crucial as it allows for the successful demonstration of azidation under ultrasonication .
Mode of Action
The interaction of this compound with its target involves a catalytic application in the C–H functionalization of aromatic amines for azidation . This process is successfully demonstrated under ultrasonication . The resulting change is the production of this compound with a yield of 85%, which is higher than existing methods .
Biochemical Pathways
It’s known that the compound plays a role in the azidation of aromatic amines . The downstream effects of this process include the production of this compound, which can be further used in various chemical reactions .
Pharmacokinetics
The compound’s molecular formula is chn, and it has an average mass of 134139 Da
Result of Action
The primary result of this compound’s action is the production of this compound with a high yield . This compound is produced through the C–H functionalization of aromatic amines for azidation . The process is more efficient than existing methods, making this compound a valuable compound in this chemical reaction .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other compounds . For instance, the azidation process is successfully demonstrated under ultrasonication , suggesting that the application of ultrasonic waves enhances the compound’s efficacy
Análisis Bioquímico
Biochemical Properties
2-Azidoaniline plays a significant role in various biochemical reactions, particularly in the field of photochemistry. It has been studied for its ability to act as a molecular probe due to its fluorescence properties . In biochemical reactions, this compound interacts with enzymes and proteins through azide-alkyne cycloaddition reactions, commonly known as “click chemistry.” This interaction is highly specific and efficient, making this compound a valuable tool for labeling and tracking biomolecules in complex biological systems .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying proteins through azide-alkyne cycloaddition reactions. This modification can alter protein function and localization, impacting gene expression and cellular metabolism. Studies have demonstrated that this compound can be used to label specific proteins within cells, allowing researchers to track their movement and interactions . Additionally, this compound has been used to study the effects of protein modifications on cell function, providing insights into cellular signaling mechanisms .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to undergo azide-alkyne cycloaddition reactions. This reaction is catalyzed by copper (II) complexes, which facilitate the formation of a triazole ring between the azide group of this compound and an alkyne group on a target molecule . This highly specific reaction allows for the precise labeling of biomolecules, enabling researchers to study protein-protein interactions, enzyme activity, and other molecular processes. The binding interactions of this compound with biomolecules can lead to enzyme inhibition or activation, depending on the target and context of the reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of catalytic agents . Over time, this compound may degrade, leading to a decrease in its labeling efficiency and potential long-term effects on cellular function. Researchers must carefully control experimental conditions to maintain the stability and effectiveness of this compound in their studies .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, this compound can be used to label specific proteins and study their function without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular stress and apoptosis. Researchers have observed threshold effects, where the compound’s impact on cellular function becomes more pronounced at certain concentration levels . It is crucial to determine the optimal dosage for each experimental setup to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion to other azide-containing compounds through enzymatic reactions . These pathways often involve enzymes such as cytochrome P450, which can catalyze the oxidation of this compound to form reactive intermediates. These intermediates can further react with cellular components, influencing metabolic flux and altering metabolite levels . Understanding the metabolic pathways of this compound is essential for predicting its behavior and effects in biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of this compound, influencing its availability for biochemical reactions. Studies have shown that this compound can be efficiently taken up by cells and distributed to various cellular compartments, where it can interact with target biomolecules . The transport and distribution of this compound are critical factors in determining its effectiveness as a molecular probe.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, nucleus, or cytoplasm, depending on the experimental design and the presence of targeting sequences . The subcellular localization of this compound is crucial for its activity and function, as it determines the specific biomolecules and processes it can interact with.
Propiedades
IUPAC Name |
2-azidoaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-3-1-2-4-6(5)9-10-8/h1-4H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBXFYFBJMNSHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070560.png)
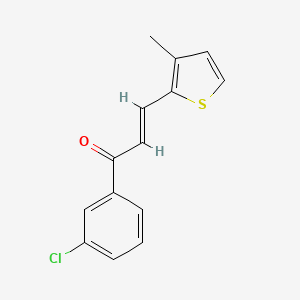

![Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B3070578.png)
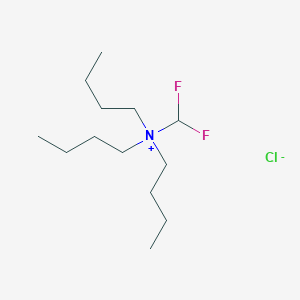
![3-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B3070598.png)
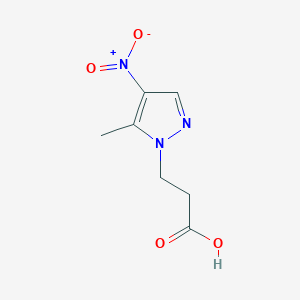



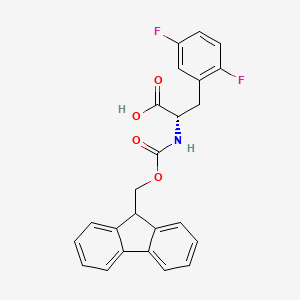
![tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B3070646.png)

